molecular formula C14H20Cl2O B14427672 2,4-Dichloro-1-[(octan-2-yl)oxy]benzene CAS No. 84376-14-7

2,4-Dichloro-1-[(octan-2-yl)oxy]benzene

Cat. No.: B14427672
CAS No.: 84376-14-7
M. Wt: 275.2 g/mol
InChI Key: URXNXAKCZWZKDG-UHFFFAOYSA-N
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Description

2,4-Dichloro-1-[(octan-2-yl)oxy]benzene is an organic compound that belongs to the class of aromatic ethers It consists of a benzene ring substituted with two chlorine atoms at the 2 and 4 positions and an octan-2-yloxy group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-1-[(octan-2-yl)oxy]benzene typically involves the reaction of 2,4-dichlorophenol with 2-octanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the etherification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-1-[(octan-2-yl)oxy]benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The octan-2-yloxy group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the chlorine atoms or to convert the ether group into an alcohol.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of phenols, amines, or thiols.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of dechlorinated benzene derivatives or alcohols.

Scientific Research Applications

2,4-Dichloro-1-[(octan-2-yl)oxy]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential use as a pharmaceutical agent or as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals, including surfactants and polymers.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1-[(octan-2-yl)oxy]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenol: Lacks the octan-2-yloxy group but shares the dichlorobenzene core.

    2-Octanol: Contains the octan-2-yloxy group but lacks the aromatic benzene ring.

    2,4-Dichloroanisole: Similar structure but with a methoxy group instead of the octan-2-yloxy group.

Uniqueness

2,4-Dichloro-1-[(octan-2-yl)oxy]benzene is unique due to the combination of the dichlorobenzene core and the octan-2-yloxy group, which imparts distinct chemical and physical properties

Properties

CAS No.

84376-14-7

Molecular Formula

C14H20Cl2O

Molecular Weight

275.2 g/mol

IUPAC Name

2,4-dichloro-1-octan-2-yloxybenzene

InChI

InChI=1S/C14H20Cl2O/c1-3-4-5-6-7-11(2)17-14-9-8-12(15)10-13(14)16/h8-11H,3-7H2,1-2H3

InChI Key

URXNXAKCZWZKDG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)OC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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